N,N-Diethyl-1,3-diphenyl-2-propylamine
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Overview
Description
N,N-Diethyl-1,3-diphenyl-2-propylamine: is an organic compound with the molecular formula C19H27N It is a tertiary amine characterized by the presence of two phenyl groups and a propylamine chain substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,3-diphenyl-2-propylamine typically involves the alkylation of 1,3-diphenyl-2-propylamine with diethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-1,3-diphenyl-2-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, secondary amines, primary amines, and various substituted derivatives.
Scientific Research Applications
N,N-Diethyl-1,3-diphenyl-2-propylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N,N-Diethyl-1,3-diphenyl-2-propylamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different alkyl groups.
N,N-Dimethyl-1,3-diphenyl-2-propylamine: A structurally related compound with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3-diaminopropane: Another diethyl-substituted amine with a different backbone structure.
Uniqueness: N,N-Diethyl-1,3-diphenyl-2-propylamine is unique due to the presence of both phenyl groups and the diethyl-substituted propylamine chain
Properties
CAS No. |
102320-61-6 |
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Molecular Formula |
C19H25N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-diethyl-1,3-diphenylpropan-2-amine |
InChI |
InChI=1S/C19H25N/c1-3-20(4-2)19(15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
VVYDTGIWWUWIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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